molecular formula C26H27N3O2S B11508606 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11508606
M. Wt: 445.6 g/mol
InChI Key: QCAAVDMBZSQLLQ-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazino carbazole core, and dimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring through the cyclization of appropriate precursors, such as 3,4-dimethoxyphenyl acetic acid and thioamide derivatives . The pyrazino carbazole core can be synthesized via a series of condensation and cyclization reactions involving suitable carbazole and pyrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-1,3-thiazole

InChI

InChI=1S/C26H27N3O2S/c1-16-7-9-21-19(13-16)18-5-4-6-22-25(18)28(21)11-12-29(22)26-27-20(15-32-26)17-8-10-23(30-2)24(14-17)31-3/h7-10,13-15,22H,4-6,11-12H2,1-3H3

InChI Key

QCAAVDMBZSQLLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C5=NC(=CS5)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

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